

# Application Notes: Utilizing TG100572 in a Murine Model of Choroidal Neovascularization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TG 100572 |           |
| Cat. No.:            | B1589755  | Get Quote |

Audience: Researchers, scientists, and drug development professionals in ophthalmology and angiogenesis.

## Introduction

Choroidal neovascularization (CNV) is the pathogenic growth of new blood vessels from the choroid into the subretinal space. It is a hallmark of neovascular ("wet") age-related macular degeneration (AMD), a leading cause of severe vision loss. The process is primarily driven by pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), which stimulate endothelial cell proliferation, migration, and increased vascular permeability.

TG100572 is a potent, multi-targeted kinase inhibitor that targets key pathways involved in angiogenesis and vascular leakage.[1] Specifically, it inhibits Receptor Tyrosine Kinases (RTKs) such as VEGFR, PDGFR, and FGFR, as well as non-receptor Src family kinases.[1][2] This dual action makes TG100572 a compelling candidate for CNV research. Systemic administration has demonstrated significant suppression of CNV in preclinical models, though with some toxicity.[3] To circumvent this, a topical prodrug, TG100801, has been developed, which converts to the active TG100572 in the eye, achieving high therapeutic concentrations in the posterior segment with minimal systemic exposure.[4][5][6]

These notes provide a comprehensive overview and detailed protocols for utilizing TG100572 in the well-established laser-induced murine model of CNV.



## **Mechanism of Action of TG100572 in CNV**

The efficacy of TG100572 in suppressing CNV stems from its ability to simultaneously block multiple critical signaling pathways:

- VEGFR Inhibition: VEGF-A is a primary driver of CNV.[7][8] Its binding to VEGFR-2 on
  endothelial cells triggers downstream signaling cascades (e.g., PLCy-PKC-MAPK) that
  promote cell proliferation, survival, and migration.[9][10] TG100572 potently inhibits VEGFR1 and VEGFR-2, directly blocking this pro-angiogenic stimulus.[1]
- PDGFR/FGFR Inhibition: Platelet-Derived Growth Factor (PDGF) and Fibroblast Growth Factor (FGF) are also implicated in angiogenesis, particularly in the recruitment and stabilization of pericytes around newly formed vessels. By inhibiting their receptors, TG100572 may disrupt vessel maturation.[1]
- Src Kinase Inhibition: Src family kinases are crucial mediators of VEGF-induced vascular permeability.[3][11] They are involved in the destabilization of endothelial cell junctions, leading to vascular leakage and edema.[12][13][14] By inhibiting Src, TG100572 can reduce fluid leakage from CNV lesions, addressing a key pathological feature of wet AMD.[11]

The diagram below illustrates the key signaling pathways in CNV and the inhibitory points of TG100572.



Click to download full resolution via product page



Figure 1: Signaling pathways in CNV inhibited by TG100572.

# **Data Presentation: In Vitro and In Vivo Efficacy**

Quantitative data from preclinical studies are summarized below to provide a clear reference for researchers.

Table 1: In Vitro Kinase Inhibition Profile of TG100572

| Target Kinase             | IC <sub>50</sub> (nM) |  |
|---------------------------|-----------------------|--|
| Receptor Tyrosine Kinases |                       |  |
| VEGFR1                    | 2                     |  |
| VEGFR2                    | 7                     |  |
| PDGFRβ                    | 13                    |  |
| FGFR1                     | 2                     |  |
| FGFR2                     | 16                    |  |
| Src Family Kinases        |                       |  |
| Src                       | 1                     |  |
| Fgr                       | 5                     |  |
| Fyn                       | 0.5                   |  |
| Hck                       | 6                     |  |
| Lck                       | 0.1                   |  |
| Lyn                       | 0.4                   |  |
| Yes                       | 0.2                   |  |

Data sourced from MedChemExpress.[1][2]

Table 2: In Vivo Efficacy of TG100572 in Murine Laser-Induced CNV Model



| Treatment<br>Group    | Administrat<br>ion Route   | Dosage               | Duration | Outcome                                        | Statistical<br>Significanc<br>e |
|-----------------------|----------------------------|----------------------|----------|------------------------------------------------|---------------------------------|
| TG100572              | Intraperiton<br>eal (i.p.) | 5 mg/kg,<br>daily    | 14 days  | 40%<br>reduction in<br>CNV area<br>vs. vehicle | p < 0.001                       |
| TG100801<br>(Prodrug) | Topical (eye<br>drop)      | 5 mg/mL, 3x<br>daily | 14 days  | 40% reduction in CNV area vs. vehicle          | Not specified                   |

Data from systemic delivery study sourced from Chou et al.[3] and topical delivery study from Hood, J. et al. as cited by Patsnap.[15]

Table 3: Pharmacokinetics and Side Effects of Systemic TG100572 (5 mg/kg, i.p.)

| Parameter                                | Measurement                              |  |
|------------------------------------------|------------------------------------------|--|
| Ocular Concentration (C <sub>max</sub> ) |                                          |  |
| Retina                                   | 818 nM                                   |  |
| Choroid/Sclera                           | 9 μΜ                                     |  |
| Systemic Side Effect                     |                                          |  |
| Body Weight Change (14 days)             | -11% (vs. +1% in vehicle group, p=0.006) |  |

Data sourced from Chou et al.[3]

## **Experimental Protocols**

The following are detailed protocols for inducing and evaluating CNV in mice and for administering TG100572 or its prodrug, TG100801.





Click to download full resolution via product page

**Figure 2:** Experimental workflow for testing TG100572 in the CNV model.



#### Protocol 1: Laser-Induced Choroidal Neovascularization in Mice

This protocol is adapted from established methods for inducing CNV in C57BL/6J mice.[16][17] [18]

#### • 1.1. Animal Preparation:

- Anesthetize a 6-8 week old C57BL/6J mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine). Confirm full anesthetization by a toe pinch.
- Place the mouse on a heating pad to maintain body temperature.
- Dilate the pupils by applying one drop of 1% tropicamide to each eye. Wait approximately
   5 minutes for full dilation.[17]

#### 1.2. Laser Photocoagulation:

- Place a coverslip with a drop of sterile methylcellulose solution onto the mouse's cornea to flatten it for clear visualization of the fundus.
- Position the mouse on the slit-lamp laser platform.
- Using an argon green laser, apply 3-4 laser spots around the optic nerve.
  - Laser Parameters: 50-75 μm spot size, 100 ms duration, 100-250 mW power.[17][19]
     [20]
  - CRITICAL STEP: The immediate formation of a small bubble at the laser site confirms
    the successful rupture of Bruch's membrane, which is essential for CNV induction.[20]
    Lesions without a bubble or with significant hemorrhage should be excluded from
    analysis.

#### 1.3. Post-Procedure Care:

- Apply a lubricating ointment to the eyes to prevent corneal drying.
- Allow the mouse to recover on a heating pad before returning it to its cage.



#### Protocol 2: Administration of TG100572 / TG100801

- 2.A. Systemic Administration (TG100572):
  - Prepare a dosing solution of TG100572 in a suitable vehicle (e.g., as specified by the supplier).
  - Beginning on the day of laser induction (Day 0), administer TG100572 via daily intraperitoneal (i.p.) injections at a dose of 5 mg/kg.[3]
  - Continue daily injections for 14 days. A vehicle-only group should be used as a control.
  - Monitor animal body weight daily as an indicator of systemic toxicity.[3]
- 2.B. Topical Administration (Prodrug TG100801):
  - Prepare a solution of TG100801 (e.g., 0.5% 1% w/v) in an appropriate sterile ophthalmic vehicle.
  - Administer one 5-10 μL drop to the cornea of the lasered eye.[6][15]
  - Dose twice or three times daily for 14 days.[15] A vehicle-only group should serve as a control. This method is expected to avoid the systemic side effects seen with i.p. injection.
     [4]

#### Protocol 3: Quantification of CNV via Choroidal Flat Mounts

This ex vivo analysis is performed at the end of the treatment period (e.g., Day 14).

- · 3.1. Perfusion and Tissue Collection:
  - Deeply anesthetize the mouse.
  - Perfuse the mouse transcardially with phosphate-buffered saline (PBS) followed by a solution of fluorescein-labeled dextran (e.g., FITC-dextran) to label the vasculature.
  - Immediately enucleate the eyes and fix them in 4% paraformaldehyde for 1 hour.



- 3.2. Dissection and Staining:
  - Under a dissecting microscope, make a circumferential incision at the limbus. Remove the cornea, lens, and retina.
  - The remaining RPE-choroid-sclera complex (eyecup) is what will be flat-mounted.
  - If not using perfusion, the eyecups can be stained with a fluorescent vascular marker like isolectin B4.[20][21]
- 3.3. Imaging and Quantification:
  - Make four radial incisions in the eyecup, allowing it to be flattened on a microscope slide with the RPE side up.
  - Image the flat mounts using a fluorescence or confocal microscope.
  - Using image analysis software (e.g., ImageJ/Fiji), manually outline the hyperfluorescent area of each CNV lesion.[21][23]
  - Calculate the area of each lesion. The average lesion area per eye can then be determined and compared between treatment and control groups.

## Conclusion

TG100572 is a potent inhibitor of key kinases involved in choroidal neovascularization. The laser-induced CNV model in mice is a robust and reproducible method for evaluating its therapeutic efficacy.[16] While systemic administration is effective, it is associated with toxicity. [3] The use of the topical prodrug TG100801 offers a promising alternative, delivering therapeutic concentrations of TG100572 to the choroid and retina while minimizing systemic exposure and side effects.[5][6] The protocols and data presented here provide a framework for researchers to effectively design and execute preclinical studies investigating TG100572 for the treatment of neovascular AMD and other related ocular diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. cusabio.com [cusabio.com]
- 8. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 9. medium.com [medium.com]
- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Endothelial Permeability by Src Kinase Signaling: Vascular leakage versus transcellular transport of drugs and macromolecules PMC [pmc.ncbi.nlm.nih.gov]
- 12. Src family kinases as mediators of endothelial permeability: effects on inflammation and metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel roles of Src in cancer cell epithelial-to-mesenchymal transition, vascular permeability, microinvasion and metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of endothelial permeability by Src kinase signaling: vascular leakage versus transcellular transport of drugs and macromolecules PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]
- 18. orbi.uliege.be [orbi.uliege.be]
- 19. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 20. mdpi.com [mdpi.com]



- 21. A Quantitative and Standardized Method for the Evaluation of Choroidal Neovascularization Using MICRON III Fluorescein Angiograms in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. A Quantitative and Standardized Method for the Evaluation of Choroidal Neovascularization Using MICRON III Fluorescein Angiograms in Rats | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes: Utilizing TG100572 in a Murine Model of Choroidal Neovascularization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589755#using-tg-100572-in-a-choroidal-neovascularization-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com